4-Methyl-3-oxopentanecarboperoxoyl isocyanide
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Overview
Description
4-Methyl-3-oxopentanecarboperoxoyl isocyanide is a unique organic compound characterized by the presence of both isocyanide and peroxoyl functional groups. Isocyanides are known for their unusual reactivity due to the dichotomy between carbenoid and triple bond characters, with a nucleophilic and electrophilic terminal carbon . This compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable tool in synthetic organic chemistry.
Preparation Methods
The synthesis of 4-Methyl-3-oxopentanecarboperoxoyl isocyanide can be achieved through several methods. One common approach involves the reaction of 4-Methyl-3-oxopentanoyl chloride with silver cyanide, followed by oxidation with hydrogen peroxide to introduce the peroxoyl group . This method is advantageous due to its simplicity and high yield. Industrial production methods often involve large-scale reactions in controlled environments to ensure safety and efficiency .
Chemical Reactions Analysis
4-Methyl-3-oxopentanecarboperoxoyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation: The peroxoyl group can be further oxidized to form more complex peroxides.
Reduction: Reduction of the peroxoyl group can yield alcohols or other reduced products.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, forming a variety of products depending on the reagents used. Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
4-Methyl-3-oxopentanecarboperoxoyl isocyanide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxopentanecarboperoxoyl isocyanide involves covalent modification of target molecules. The isocyanide group can react with nucleophilic sites on enzymes, leading to inhibition of their activity . This is particularly useful in antibacterial applications, where the compound targets essential metabolic enzymes in bacteria, disrupting their growth and survival .
Comparison with Similar Compounds
4-Methyl-3-oxopentanecarboperoxoyl isocyanide is unique due to the presence of both isocyanide and peroxoyl groups. Similar compounds include:
Methyl isocyanate: Known for its use in the production of pesticides and its high reactivity.
Phenyl isocyanide: Commonly used in organic synthesis for the formation of heterocycles.
Isocyanoacetate derivatives: Used in the synthesis of biologically relevant heterocycles. Compared to these compounds, this compound offers a unique combination of reactivity and stability, making it a versatile tool in various fields of research and industry.
Properties
Molecular Formula |
C7H11NO3 |
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Molecular Weight |
157.17 g/mol |
IUPAC Name |
(methylideneamino) 4-methyl-3-oxopentanoate |
InChI |
InChI=1S/C7H11NO3/c1-5(2)6(9)4-7(10)11-8-3/h5H,3-4H2,1-2H3 |
InChI Key |
QYOLUYAHWUMEHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)ON=C |
Origin of Product |
United States |
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